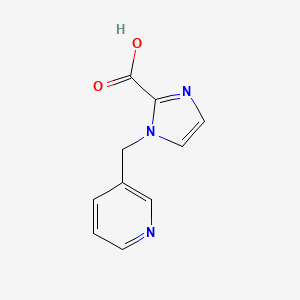

1-(Pyridin-3-ylmethyl)-1H-imidazole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

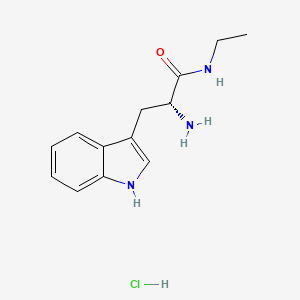

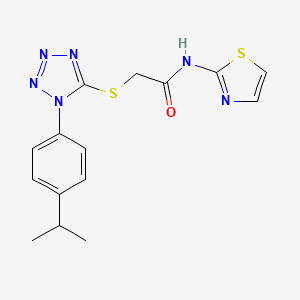

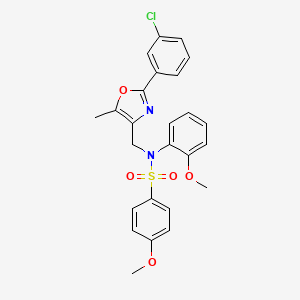

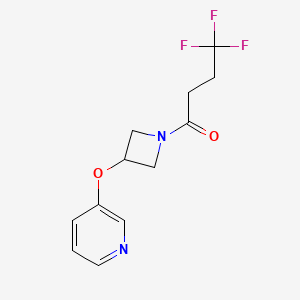

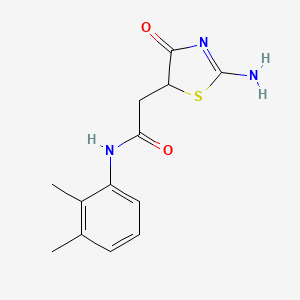

The compound “1-(Pyridin-3-ylmethyl)-1H-imidazole-2-carboxylic acid” is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), an imidazole ring (a five-membered ring with three carbon atoms and two nonadjacent nitrogen atoms), and a carboxylic acid group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, have been synthesized using methods like trimethylamine as a classical method and using magnesium oxide nanoparticles . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using techniques like FT-IR, 1H-NMR, and 13C-NMR spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve condensation reactions or cyclization reactions . For instance, imidazo[1,2-a]pyridines have been synthesized from different 2-aminopyridines with various α-bromoketones .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For instance, 1-(Pyridin-3-ylmethyl)-1H-pyrazole-4-boronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard .Scientific Research Applications

Synthesis and Characterization

1-(Pyridin-3-ylmethyl)-1H-imidazole-2-carboxylic acid serves as a precursor in the synthesis of diverse heterocyclic compounds, demonstrating its utility in synthetic chemistry. For instance, it is used in the preparation of imidazo[1,2-a]pyridine derivatives, highlighting its role in the development of compounds with potential biological activities and applications in materials science. Studies have developed methods for the efficient synthesis of these derivatives, emphasizing the chemical's versatility in contributing to novel synthetic routes (Xiao et al., 2015).

Coordination Polymers and Frameworks

The compound finds application in the construction of coordination polymers and metal-organic frameworks (MOFs), which are of interest due to their potential in gas storage, separation technologies, and catalysis. Research has shown the ability to generate novel coordination polymers with specific structural topologies using imidazole-based ligands, indicating the compound's role in designing materials with desirable properties (Cai et al., 2017).

Luminescent Materials

The chemical is also pivotal in the development of luminescent materials, with studies leveraging its derivatives for the construction of lanthanide-cadmium heterometal-organic compounds. These compounds exhibit luminescent properties that make them suitable for sensing applications, demonstrating the compound's contribution to the creation of functional materials for chemical sensing and optical devices (Ding et al., 2017).

Green Chemistry and Catalysis

In green chemistry, the compound aids in developing environmentally friendly synthetic methodologies, including transition-metal-free reactions. Such reactions are significant for constructing chloroimidazo[1,2-α]pyridines, showcasing the compound's role in sustainable chemistry practices that minimize hazardous byproducts and utilize less toxic conditions (Xiao et al., 2015).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

1-(pyridin-3-ylmethyl)imidazole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-10(15)9-12-4-5-13(9)7-8-2-1-3-11-6-8/h1-6H,7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKPUOSZBKIDMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C=CN=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2704675.png)

![N'-[(1E)-[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene]-2-(phenylamino)acetohydrazide](/img/structure/B2704680.png)

![5-(((6-methylbenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2704689.png)

![N-[(4-ethylphenyl)methyl]-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2704692.png)

![N-(2-fluorophenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2704694.png)